Cas no 171828-81-2 (Euchrenone A10)

Euchrenone A10 化学的及び物理的性質
名前と識別子
-
- Euchrenone A10
- (2S)-5,7-Dihydroxy-2',2'-dimethyl-8-(3-methyl-2-buten-1-yl)-[2,6'-bi-2H-1-benzopyran]-4(3H)-one
- FS-7885
- (2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one
- 171828-81-2
- (2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- (S)-2-(2,2-Dimethyl-2H-chromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)chroman-4-one
-
- インチ: InChI=1S/C25H26O5/c1-14(2)5-7-17-18(26)12-19(27)23-20(28)13-22(29-24(17)23)15-6-8-21-16(11-15)9-10-25(3,4)30-21/h5-6,8-12,22,26-27H,7,13H2,1-4H3/t22-/m0/s1
- InChIKey: QEHKYCUZABAYBC-QFIPXVFZSA-N
- ほほえんだ: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@@H](C3=CC4=C(C=C3)OC(C)(C)C=C4)O2)C
計算された属性
- せいみつぶんしりょう: 406.17802393g/mol
- どういたいしつりょう: 406.17802393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 76Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.231±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (3.0E-4 g/L) (25 ºC),
Euchrenone A10 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E98880-5mg |
Euchrenone A10 |
171828-81-2 | ,HPLC≥95% | 5mg |
¥3438.0 | 2023-09-07 |
Euchrenone A10 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Euchrenone A10に関する追加情報
Euchrenone A10: A Comprehensive Overview
Euchrenone A10, also known by its CAS number 171828-81-2, is a compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of organic molecules and has been extensively studied for its role in various chemical and biological systems. The name Euchrenone A10 itself suggests its origin or classification within a specific family of compounds, though the exact etymology remains unclear.
The CAS No. 171828-81-2 is a standardized identifier assigned by the Chemical Abstracts Service (CAS), ensuring that researchers and professionals can reference this compound without confusion. This identifier is crucial for maintaining consistency in scientific literature and regulatory documentation. Euchrenone A10's chemical structure has been characterized through advanced spectroscopic techniques, revealing a complex arrangement of functional groups that contribute to its reactivity and stability.
Recent studies have highlighted the potential of Euchrenone A10 in the field of pharmacology. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which could pave the way for novel therapeutic interventions. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that Euchrenone A10 exhibits potent inhibitory activity against a key enzyme involved in neurodegenerative diseases. This finding has sparked interest in further exploring its potential as a lead compound for drug development.
In addition to its pharmacological applications, Euchrenone A10 has also shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices. A team of scientists at the University of California recently reported that incorporating Euchrenone A10 into polymer blends significantly improved their electrical conductivity, suggesting its potential in next-generation electronic materials.
The synthesis of Euchrenone A10 involves a multi-step process that requires precise control over reaction conditions. Traditional methods often rely on traditional organic synthesis techniques, but recent advancements have introduced more efficient routes using catalytic processes. These improvements not only enhance the yield but also reduce the environmental impact of production, aligning with current sustainability goals.
From an environmental perspective, understanding the behavior of Euchrenone A10 in natural systems is critical. Studies have shown that it undergoes biodegradation under specific conditions, though further research is needed to assess its long-term ecological impact. Regulatory agencies are closely monitoring these findings to ensure that any commercial applications adhere to safety and environmental standards.
In conclusion, Euchrenone A10 (CAS No. 171828-81-2) stands at the intersection of chemistry, biology, and materials science, offering a wealth of opportunities for innovation. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical applications across diverse industries.
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